SPRT
Description
H-Ser-DL-Pro-Arg-aThr-OH is a synthetic tetrapeptide composed of L-serine (Ser), DL-proline (Pro), L-arginine (Arg), and allo-threonine (aThr) residues. Its structural complexity arises from the inclusion of non-natural amino acids (DL-Pro and aThr), which may confer unique biochemical properties compared to canonical peptides.
Properties
Molecular Formula |
C18H33N7O7 |
|---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
(2S,3S)-2-[[(2S)-2-[[1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C18H33N7O7/c1-9(27)13(17(31)32)24-14(28)11(4-2-6-22-18(20)21)23-15(29)12-5-3-7-25(12)16(30)10(19)8-26/h9-13,26-27H,2-8,19H2,1H3,(H,23,29)(H,24,28)(H,31,32)(H4,20,21,22)/t9-,10-,11-,12?,13-/m0/s1 |
InChI Key |
UZEXTUUQUDSUCB-BDQGLTCTSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C1CCCN1C(=O)[C@H](CO)N)O |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C(CO)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Ser-DL-Pro-Arg-aThr-OH typically involves solid-phase peptide synthesis (SPPS). This method uses a solid support, such as Fmoc Rink amide PS-resin, to sequentially add protected amino acids to the growing peptide chain. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected by a fluorenylmethyloxycarbonyl (Fmoc) group, is attached to the resin.
Deprotection: The Fmoc group is removed using a base, such as piperidine, to expose the amino group.
Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent, such as HATU or DIC-OxymaPure, and added to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers
Industrial Production Methods
Industrial production of peptides like H-Ser-DL-Pro-Arg-aThr-OH follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers and optimized reaction conditions are employed to increase yield and purity. High-performance liquid chromatography (HPLC) is often used for purification .
Chemical Reactions Analysis
Types of Reactions
H-Ser-DL-Pro-Arg-aThr-OH can undergo various chemical reactions, including:
Oxidation: The threonine residue can be oxidized to form a hydroxyl group.
Reduction: Disulfide bonds, if present, can be reduced to thiol groups.
Substitution: Amino groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of threonine can yield a hydroxylated peptide, while reduction of disulfide bonds results in free thiol groups .
Scientific Research Applications
H-Ser-DL-Pro-Arg-aThr-OH has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or bioactive peptide.
Industry: Utilized in the development of biomaterials and nanotechnology
Mechanism of Action
The mechanism of action of H-Ser-DL-Pro-Arg-aThr-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets and altering their activity. For example, it may inhibit or activate enzymes, leading to changes in cellular processes .
Comparison with Similar Compounds
Structural and Functional Contrasts
| Compound | Key Features | Potential Applications |
|---|---|---|
| H-Ser-DL-Pro-Arg-aThr-OH | Tetrapeptide with DL-Pro and aThr; modified backbone | Hypothesized enzyme modulation |
| H-DL-Pro-OH | Single DL-proline residue; simple structure | Chemical synthesis intermediate |
| AC-DL-PRO-OH | Acetylated DL-proline derivative | Peptide coupling reactions |
| Other DL-peptides* | Variable sequences with DL-amino acids (e.g., Tyr, Ser, Ala) | Drug delivery, biomaterials |
*Referenced from multi-residue DL-peptide safety data in .
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
